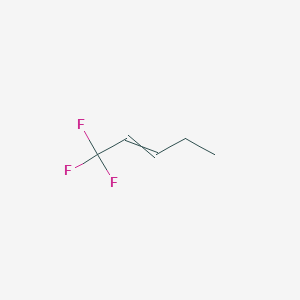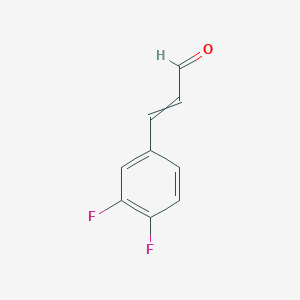
1-Cyclopentanecarbonylpyrrolidin-3-amine
Vue d'ensemble
Description
1-Cyclopentanecarbonylpyrrolidin-3-amine is an organic compound featuring a cyclopentane ring attached to a pyrrolidine ring with an amine group at the third position
Applications De Recherche Scientifique
1-Cyclopentanecarbonylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Analyse Biochimique
Biochemical Properties
1-Cyclopentanecarbonylpyrrolidin-3-amine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the metabolism of arachidonic acid to produce prostaglandins and leukotrienes, respectively . These interactions suggest that this compound may influence inflammatory responses and other physiological processes mediated by these enzymes.
Additionally, this compound has been shown to bind to certain receptor proteins, modulating their activity. For instance, it can interact with G-protein coupled receptors (GPCRs), affecting signal transduction pathways that regulate various cellular functions . The nature of these interactions involves both competitive and non-competitive binding, depending on the specific receptor and the presence of other ligands.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been reported to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation . This effect is mediated through the downregulation of cyclin-dependent kinases (CDKs) and the upregulation of cyclin-dependent kinase inhibitors (CKIs).
Moreover, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation . By modulating the activity of key signaling molecules within this pathway, the compound can alter gene expression and cellular metabolism, leading to changes in cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity. For example, it can inhibit the activity of COX and LOX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid into pro-inflammatory mediators .
Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of genes involved in cell cycle regulation, apoptosis, and metabolism . The compound’s ability to influence multiple molecular targets underscores its potential as a versatile biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over several days . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell type being studied.
In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis. In in vivo studies, the compound’s effects on tissue function and overall organism health have been monitored over weeks to months, revealing potential therapeutic benefits as well as any adverse effects.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to exert anti-inflammatory and analgesic effects, similar to those of non-steroidal anti-inflammatory drugs (NSAIDs) . At higher doses, it can induce toxicity, manifesting as gastrointestinal disturbances, liver damage, and renal impairment .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 (CYP) enzymes, which facilitate its conversion into more water-soluble metabolites for excretion .
The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which further enhance its solubility and facilitate its elimination from the body . These pathways are crucial for maintaining the compound’s pharmacokinetic profile and minimizing its potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cell .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles.
In the nucleus, this compound can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular responses . In the mitochondria, it may affect mitochondrial function and energy metabolism, contributing to its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopentanecarbonylpyrrolidin-3-amine can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with pyrrolidine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopentanecarbonylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanone derivatives or carboxylic acids.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Mécanisme D'action
The mechanism of action of 1-Cyclopentanecarbonylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
1-Cyclopentanecarbonylpyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure lacking the cyclopentane ring.
Cyclopentanone: Lacks the pyrrolidine ring and amine group.
Pyrrolidin-2-one: Contains a carbonyl group at the second position instead of the third.
Uniqueness: The unique combination of a cyclopentane ring and a pyrrolidine ring with an amine group at the third position distinguishes this compound from other compounds
Propriétés
IUPAC Name |
(3-aminopyrrolidin-1-yl)-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-9-5-6-12(7-9)10(13)8-3-1-2-4-8/h8-9H,1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEKFLBBQMOTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465198.png)








